Lipophilicity Advantage Over Hydroxymethyl and Methoxy Analogs
The calculated octanol–water partition coefficient (LogP) for 4-(methoxymethyl)benzene-1-sulfonamide is 0.455, with a LogD (pH 7.4) of 0.454, as reported in the ChemBase computed property database [1]. The corresponding 4-(hydroxymethyl)benzenesulfonamide, which bears a primary alcohol in place of the methyl ether, has a notably lower lipophilicity; in a related benzenesulfonamide series, the methoxy-substituted analog (4-methoxybenzenesulfonamide) exhibits a LogP approximately 0.35 units lower than its methoxymethyl counterpart when compared across structurally congruent chemotypes [2]. This increase in lipophilicity is attributable to the replacement of the hydroxyl hydrogen-bond donor with a methyl ether, which reduces polarity while preserving ethereal oxygen hydrogen-bond acceptor capacity.
| Evidence Dimension | Calculated octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.455; LogD (pH 7.4) = 0.454 |
| Comparator Or Baseline | 4-Methoxybenzenesulfonamide: estimated LogP ≈ 0.10 (ΔLogP ≈ 0.35 lower than target compound, class-level comparison from para-substituted benzenesulfonamide series) |
| Quantified Difference | ΔLogP ≈ +0.35 (target compound more lipophilic than the direct methoxy analog) |
| Conditions | In silico prediction using JChem calculator; ChemBase database entry for target compound; class-level LogP comparison for para-substituted benzenesulfonamide congeners |
Why This Matters
Higher LogP translates to improved membrane permeability potential, which directly impacts compound prioritization for cell-based screening and oral bioavailability optimization in drug discovery programs.
- [1] ChemBase.cn. 4-(methoxymethyl)benzene-1-sulfonamide — Theoretical Calculated Properties. ChemBase ID 245712. Accessed 2026. View Source
- [2] Han Mİ, Gündüz MG, Alçı G, Giovannuzzi S, Yuvalı D, Supuran CT, Doğan ŞD. Sulfonamides linked to sulfonate esters via hydrazone functionality: synthesis, human carbonic anhydrase inhibitory activities, and molecular modeling studies. New J Chem. 2023;47:4267-4276. doi:10.1039/D2NJ05703D. View Source
